molecular formula C20H32N2O2 B7058960 4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanamide

4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanamide

Cat. No.: B7058960
M. Wt: 332.5 g/mol
InChI Key: DIUZNCCZJIMFNN-UHFFFAOYSA-N
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Description

4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanamide is a synthetic organic compound with a complex structure that includes an ethoxy group, a piperidine ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step often involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of 4-methylbenzyl chloride with piperidine under basic conditions to form 1-[(4-methylphenyl)methyl]piperidine.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction, where the piperidine intermediate reacts with ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Butanamide Moiety: The final step involves the acylation of the ethoxy-substituted piperidine with butanoyl chloride to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.

    Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Formation of 4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanoic acid.

    Reduction: Formation of 4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanol.

    Substitution: Formation of 4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-2-nitrobutanamide or 4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-2-bromobutanamide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.

Medicine

In medicinal chemistry, 4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanamide could be explored for its pharmacological properties. It may serve as a lead compound in the development of new therapeutic agents targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include:

    Receptors: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.

    Enzymes: It could act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

    Pathways: The compound may influence signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methyl]butanamide
  • 4-ethoxy-N-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]butanamide
  • 4-ethoxy-N-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]methyl]butanamide

Uniqueness

Compared to similar compounds, 4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanamide may exhibit unique pharmacokinetic and pharmacodynamic properties due to the presence of the methyl group on the aromatic ring. This could influence its binding affinity, selectivity, and metabolic stability.

Properties

IUPAC Name

4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-3-24-14-4-5-20(23)21-15-18-10-12-22(13-11-18)16-19-8-6-17(2)7-9-19/h6-9,18H,3-5,10-16H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUZNCCZJIMFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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